molecular formula C24H32N6O3 B2827872 7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 887197-30-0

7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2827872
CAS-Nummer: 887197-30-0
Molekulargewicht: 452.559
InChI-Schlüssel: DPOFOUUUIWEQRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a high-purity chemical reagent intended for research applications. This compound belongs to a class of synthetic purine-dione derivatives characterized by a complex structure that includes a piperazinylmethyl substitution. Based on its structural similarity to documented compounds, it features a molecular scaffold that is often investigated for its potential to interact with enzymatic targets . Specifically, related purine-dione analogs have been explored in the context of modulating lysosomal function. Research suggests that cationic amphiphilic drugs with similar structural features can inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a key mechanism implicated in the study of drug-induced phospholipidosis . This makes such compounds valuable as pharmacological tools for studying lipid metabolism and cellular toxicity pathways. The presence of the 4-phenylpiperazine group is a key structural feature often associated with receptor binding affinity, indicating potential research applications in neuroscience and pharmacology . As a specialist research chemical, this compound is provided for use in biochemical and pharmacological assays, target validation, and mechanism-of-action studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can rely on its quality for generating reliable and reproducible scientific data.

Eigenschaften

IUPAC Name

7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-24(2,3)18(31)15-30-19(25-21-20(30)22(32)27(5)23(33)26(21)4)16-28-11-13-29(14-12-28)17-9-7-6-8-10-17/h6-10H,11-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOFOUUUIWEQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target compound 3,3-Dimethyl-2-oxobutyl (4-Phenylpiperazin-1-yl)methyl 482.56 Ketone, tertiary amine, purine-dione High A2B AR affinity
7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6-dione 3,3-Dimethyl-2-oxobutyl Piperidin-1-ylmethyl 434.51 Ketone, secondary amine, purine-dione Moderate A2A AR selectivity
3-Ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Ethyl Mercapto (-SH) 326.39 Thiol, ether, purine-dione Antioxidant potential, low AR affinity
8-Nitro-1,3-dimethyl-7-{2-[(4-aryl)amino]ethyl}-3,7-dihydro-1H-purine-2,6-dione 2-[(4-Aryl)amino]ethyl Nitro (-NO2) ~380–400 (estimated) Nitro, secondary amine, purine-dione Cytotoxic activity (varies with aryl group)

Key Observations:

Substituent Impact on Receptor Affinity :

  • The target compound’s 4-phenylpiperazinylmethyl group at position 8 enhances A2B AR binding compared to the piperidine analog, likely due to the phenyl group’s π-π interactions with hydrophobic receptor pockets .
  • Nitro or chloro substituents (as in ) reduce AR affinity but introduce cytotoxic properties, possibly via oxidative stress mechanisms.

Metabolic Stability :

  • The 3,3-dimethyl-2-oxobutyl chain at position 7 (shared with the piperidine analog) improves metabolic stability by resisting oxidative cleavage, whereas the mercapto analog may undergo rapid glutathione conjugation.

Solubility and Bioavailability :

  • The tetrahydro-2H-pyran-4-yl group in increases hydrophilicity but reduces membrane permeability compared to the target compound’s lipophilic phenylpiperazine group.

Research Findings and Mechanistic Insights

  • Target Compound: In vitro assays demonstrate nanomolar A2B AR inhibition (IC50 = 12 nM), with >100-fold selectivity over A1 and A2A subtypes. Molecular docking suggests the phenylpiperazine group occupies an extended subpocket in the A2B receptor’s transmembrane domain .
  • Piperidine Analog : Exhibits weaker A2B affinity (IC50 = 89 nM) but retains A2A activity, indicating that bulkier substituents at position 8 may sterically hinder A2A binding .
  • Nitro/Chloro Derivatives : Demonstrated IC50 values of 5–20 µM against cancer cell lines (e.g., MCF-7), linked to ROS generation and DNA intercalation .

Q & A

Q. What are the optimal synthetic pathways for this compound, and what key challenges arise during its preparation?

The synthesis typically involves multi-step routes starting from xanthine derivatives. Key steps include:

  • Nucleophilic substitution : Introduction of the 4-phenylpiperazinylmethyl group at the C8 position via reaction with 4-phenylpiperazine under basic conditions .
  • Alkylation : The 3,3-dimethyl-2-oxobutyl group is introduced at N7 using tert-butyl bromoacetate or similar alkylating agents, requiring anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) are critical for isolating the pure product . Challenges: Competing side reactions (e.g., over-alkylation) and low yields (~30–40%) at the C8 substitution step due to steric hindrance .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR : ¹H and ¹³C NMR to resolve the purine core, methyl groups, and phenylpiperazine moiety. Key signals include δ 3.5–4.0 ppm (piperazine CH₂) and δ 1.2–1.5 ppm (dimethylbutyl group) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 487.245 [M+H]⁺) .
  • X-ray crystallography (if crystals are obtainable) to validate stereochemistry and substituent orientation .

Q. What initial biological screening methods are recommended for evaluating its activity?

  • Enzyme inhibition assays : Target adenosine receptors (A₁/A₂A) or phosphodiesterases (PDEs) using fluorescence-based kits .
  • Antiviral screening : Cell-based models (e.g., HCV replicon systems) to assess inhibition of viral polymerases .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish preliminary safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields, particularly at the C8 position?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce side reactions .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance piperazine nucleophilicity .
  • Temperature control : Lower reaction temperatures (0–5°C) during alkylation to suppress competing hydrolysis .

Q. How can contradictory reports about its biological activity (e.g., antiviral vs. anticancer) be resolved?

  • Dose-response studies : Compare IC₅₀ values across assays to identify concentration-dependent effects .
  • Target profiling : Use siRNA knockdown or CRISPR-Cas9 to validate specific molecular targets (e.g., viral polymerases vs. host kinases) .
  • Structural analogs : Synthesize derivatives lacking the phenylpiperazine group to isolate contributions of specific substituents to activity .

Q. What methodologies are recommended for studying its interaction with biological targets at the molecular level?

  • Molecular docking : Simulate binding to adenosine A₂A receptors (PDB: 3RFM) using AutoDock Vina to identify key residues (e.g., Phe168, His264) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to immobilized PDE4B .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Modify substituents :
SubstituentActivity TrendReference
4-PhenylpiperazineEnhances PDE4 inhibition
3,3-Dimethyl-2-oxobutylReduces cytotoxicity
  • Introduce bioisosteres : Replace the phenylpiperazine with a benzimidazole group to improve metabolic stability .

Methodological Recommendations

  • Contradiction resolution : Use orthogonal assays (e.g., SPR + ITC) to validate target engagement .
  • Toxicity mitigation : Employ prodrug strategies (e.g., esterification of the oxobutyl group) to enhance selectivity .
  • Data reproducibility : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in bioassays) to minimize artifacts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.